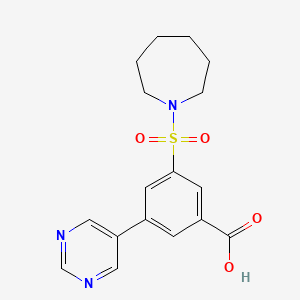![molecular formula C21H23F3N2O B5496406 1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TFMPP, and is a member of the piperazine family of compounds. TFMPP has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in many different fields.
作用机制
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. TFMPP has been shown to bind to several different serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C. These receptors are involved in a wide range of physiological processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects:
TFMPP has a wide range of biochemical and physiological effects. Some of the most important effects of TFMPP include the modulation of serotonin receptors, the inhibition of dopamine uptake, and the inhibition of norepinephrine uptake. These effects make TFMPP an important tool for researchers studying the role of these neurotransmitters in the brain.
实验室实验的优点和局限性
One of the main advantages of TFMPP is its ability to modulate serotonin receptors. This makes TFMPP an important tool for researchers studying the role of serotonin in the brain. However, TFMPP also has several limitations. One of the main limitations of TFMPP is its potential to cause side effects, including anxiety, nausea, and vomiting. Additionally, TFMPP can be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on TFMPP. One important direction is the development of new and more efficient synthesis methods for TFMPP. This could help to increase the availability of TFMPP for research purposes. Additionally, future research could focus on the development of new drugs based on the structure of TFMPP, with the goal of creating drugs that are more effective and have fewer side effects than TFMPP itself. Finally, future research could focus on the role of TFMPP in the treatment of neurological and psychiatric disorders, with the goal of developing new treatments that are more effective than current treatments.
合成方法
The synthesis of TFMPP is a complex process that involves several steps. The first step involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine to form 4-(trifluoromethoxy)benzylpiperazine. The second step involves the reaction of 4-(trifluoromethoxy)benzylpiperazine with 3-phenyl-2-propenal to form 1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine.
科学研究应用
TFMPP has been extensively studied for its potential applications in scientific research. One of the most important applications of TFMPP is in the field of neuroscience. TFMPP has been shown to have a wide range of effects on the central nervous system, including the modulation of serotonin receptors. This makes TFMPP an important tool for researchers studying the role of serotonin in the brain.
属性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)27-20-10-8-19(9-11-20)17-26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACSMTJRCAGQAZ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496327.png)
![N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5496332.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5496339.png)

![methyl 2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496348.png)
![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5496359.png)
![4-(2-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5496365.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5496373.png)
![4-methyl-3-[(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)thio]-4H-1,2,4-triazole](/img/structure/B5496375.png)


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
amine hydrochloride](/img/structure/B5496418.png)